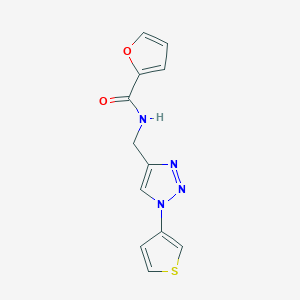

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

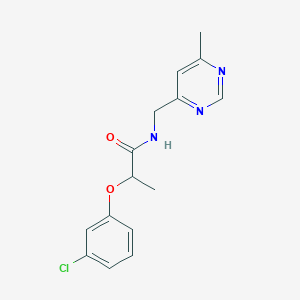

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including a thiophene, a 1,2,3-triazole, and a furan-2-carboxamide .

Molecular Structure Analysis

The compound contains a thiophene ring, a 1,2,3-triazole ring, and a furan ring. These rings are common in many organic compounds and have unique chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The synthesis of azole derivatives, including triazole compounds starting from furan-2-carbohydrazide, has been investigated for their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, highlighting the potential of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide derivatives in antimicrobial research (Başoğlu et al., 2013).

Corrosion Inhibition

Research into azomethine functionalized triazole derivatives has revealed their excellent corrosion inhibiting efficacy for mild steel in acidic conditions. The study underscores the significance of heteroatoms in the structural framework of such compounds, providing insight into their protective capabilities against corrosion (Murmu et al., 2020).

Metallation Properties and Synthetic Applications

The compound's derivatives have been explored for their metallation properties and synthetic applications. Specifically, the directed lithiation of heteroaryl-2-imidates derived from furan and thiophene has demonstrated significant regioselectivity, offering valuable insights into the synthesis of complex organic molecules (Barcock et al., 1994).

Insensitive Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, incorporating furan and triazole units, have been synthesized and characterized for use as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting their potential in safer energetic materials (Yu et al., 2017).

Electrophilic Substitution Reactions

The compound's derivatives have been subjected to electrophilic substitution reactions, providing a pathway to synthesize diverse molecules with potential biological and material applications. This research indicates the versatility of the compound's derivatives in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as naphtho[1,2-b]furan-2-carboxamide derivatives have been reported to act as antagonists for the melanin concentrating hormone receptor 1 (mch-r1) . MCH-R1 plays a crucial role in energy homeostasis and is involved in the regulation of feeding behavior and energy expenditure .

Mode of Action

It can be inferred that, like other receptor antagonists, it likely binds to its target receptor and blocks its activation, thereby inhibiting the downstream effects of the receptor’s activation .

Biochemical Pathways

Given its potential role as an mch-r1 antagonist, it may influence pathways related to energy homeostasis, feeding behavior, and possibly obesity .

Result of Action

As a potential mch-r1 antagonist, it might reduce the activation of mch-r1, thereby potentially influencing energy homeostasis and feeding behavior .

Propiedades

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVZHSGPVIZQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)

![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2958232.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)